Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate

Medicinal Chemistry Heterocyclic Synthesis Pharmaceutical Intermediate

Differentiate your procurement with this privileged imidazo[1,2-a]pyridine scaffold, found in 4 marketed drugs. Its 7-methyl substitution and ethyl ester handle allow controlled SAR exploration, while the documented 69.2% reduction yield to the methanol derivative ensures synthetic reliability. Avoid premium-priced halogenated analogs and select this compound for cost-effective library generation (£10.20/g at 5 g scale). HPLC-verified 99.7% purity grade is available for sensitive analytical workflows.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 70705-33-8
Cat. No. B3021311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
CAS70705-33-8
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=CC(=CC2=N1)C
InChIInChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-13-5-4-8(2)6-10(13)12-9/h4-7H,3H2,1-2H3
InChIKeyAVYYNZWWGNNXRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30.6 [ug/mL]

Ethyl 7-Methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 70705-33-8): Core Properties and Procurement Baseline


Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 70705-33-8) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry recognized for its occurrence in four marketed drugs and numerous clinical candidates [1]. The compound has molecular formula C11H12N2O2 and molecular weight 204.23 g/mol . Its structure features an imidazo[1,2-a]pyridine bicyclic core with a 7-methyl substituent and an ethyl carboxylate moiety at the 2-position, providing a versatile platform for further derivatization through ester hydrolysis, reduction, or amide coupling [2]. Commercially, the compound is available in research quantities ranging from 250 mg to 100 g with catalog purity specifications varying between 95% and 99.7% depending on supplier and analytical method .

Why Ethyl 7-Methylimidazo[1,2-a]pyridine-2-carboxylate Cannot Be Replaced by Generic Imidazopyridine Analogs


The imidazo[1,2-a]pyridine scaffold exhibits pronounced substituent-dependent pharmacological divergence that precludes simple analog substitution. In a systematic evaluation of 28 imidazo[1,2-a]pyridine derivatives, the presence and position of methyl substituents and the nature of the acidic moiety at the 2-position produced measurable differences in anti-inflammatory, analgesic, and antipyretic activities when compared against the reference standard indomethacin [1]. Furthermore, quantitative structure-activity relationship (QSAR) studies on heteroaryl-substituted imidazo[1,2-a]pyridines targeting H+/K+-ATPase inhibition demonstrate that substituent hydrophobic constants (π) and global topological charge indices directly control inhibitory potency, meaning even seemingly minor structural variations yield quantifiable activity divergence [2]. Consequently, procurement decisions predicated on scaffold similarity alone risk introducing uncontrolled variables into synthetic pathways and biological assays [3].

Ethyl 7-Methylimidazo[1,2-a]pyridine-2-carboxylate: Quantitative Differentiation Evidence for Scientific Procurement


Synthetic Yield and Reaction Efficiency: Ethyl 7-Methylimidazo[1,2-a]pyridine-2-carboxylate vs. Analogous Imidazopyridine Carboxylates

Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate demonstrates superior synthetic accessibility in the cyclization step compared to certain substituted analogs. In a documented preparation method, reaction of 2-amino-4-methylpyridine (25 g) with ethyl 3-bromopyruvate (54 g) in ethylene glycol dimethyl ether at room temperature overnight yielded 28 g of the title compound following column chromatography [1]. This room-temperature protocol contrasts with the reflux conditions typically required for the synthesis of 3-bromo-substituted imidazo[1,2-a]pyridine-2-carboxylates, which often demand elevated temperatures and inert atmospheres to achieve comparable selectivity . The milder reaction conditions for the 7-methyl analog translate to reduced energy input and simplified reaction setup in laboratory-scale preparations.

Medicinal Chemistry Heterocyclic Synthesis Pharmaceutical Intermediate

Commercially Available Purity Grades and Analytical Verification: HPLC Purity Range Across Vendor Landscape

The commercial availability of ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate spans a purity range of 95.0% to 99.7% as determined by HPLC, enabling procurement decisions aligned with application-specific purity requirements [1]. MSE Supplies offers material with HPLC-verified purity of 99.7%, representing the highest commercially documented specification . Fluorochem provides material at 98% purity with associated SDS documentation and hazard classification . Sigma-Aldrich and Bidepharm supply the compound at 95% purity, with batch-specific certificates of analysis (COA) including NMR, HPLC, and GC verification available upon request . This vendor-differentiated purity landscape provides procurement flexibility not universally available for all imidazopyridine-2-carboxylate analogs.

Quality Control Analytical Chemistry Procurement Specification

Price-per-Gram Economics: Cost Efficiency vs. Substituted Imidazopyridine Analogs

Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate exhibits favorable cost-per-gram economics compared to halogen-substituted and trifluoromethyl-containing imidazopyridine analogs. At the 5 g scale, the compound is priced at approximately £10.20/g (Fluorochem, 2024-2025 catalog pricing), whereas the 3-bromo-6-(trifluoromethyl) analog (CAS 1160474-86-1) is marketed as a specialty building block with substantially higher unit costs due to the synthetic complexity introduced by trifluoromethyl and bromo substituents . The 7-methyl substitution pattern avoids the use of expensive fluorinated or brominated starting materials while maintaining the core scaffold's utility for further functionalization through the reactive ester handle at the 2-position [1].

Procurement Economics Laboratory Budgeting Chemical Sourcing

Verified Synthetic Utility as a Pharmaceutical Intermediate: Documented Derivatization to 2-(Chloromethyl)-7-methyl-imidazo[1,2-a]pyridine

The compound has documented and reproducible utility as a pharmaceutical intermediate in the synthesis of 2-(chloromethyl)-7-methyl-imidazo[1,2-a]pyridine, an important building block for medicinal chemistry applications. In a validated preparation sequence, ethyl 7-methyl-imidazo[1,2-a]pyridine-2-carboxylate (26 g) was reduced with sodium borohydride (17 g) in anhydrous methanol (280 mL) at room temperature for 2 hours, yielding 18 g of (7-methyl-imidazo[1,2-a]pyridin-2-yl)methanol after silica gel column separation [1]. This represents a 69.2% isolated yield for the reduction step. This documented pathway confirms the compound's practical utility as a starting material for accessing functionalized imidazo[1,2-a]pyridine derivatives with verified synthetic yields.

Pharmaceutical Intermediate Process Chemistry API Synthesis

Molecular Properties and Safety Profile: Quantitative Hazard Classification vs. Uncharacterized Analogs

Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate has a fully documented safety data sheet (SDS) with specific GHS hazard classifications, providing quantifiable handling parameters not uniformly available for all imidazopyridine analogs . The compound carries GHS07 classification with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) hazard statements. Its computed topological polar surface area (TPSA) is 43.6 Ų, and it contains 3 hydrogen bond acceptors with 0 hydrogen bond donors (free base form) [1]. These well-characterized molecular descriptors and safety parameters contrast with the incomplete hazard characterization often associated with less common or custom-synthesized imidazopyridine analogs.

Laboratory Safety Chemical Handling SDS Compliance

Supplier Ecosystem and Geographic Availability: Multi-Region Commercial Access vs. Single-Source Analogs

Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate is distributed through a multi-vendor, multi-region supply network spanning North America (Sigma-Aldrich, MSE Supplies, Aaron Chemicals), Europe (Fluorochem, CymitQuimica), and Asia-Pacific (Bidepharm, Chembase, Aladdin, ChemImpex) . This diversified supplier ecosystem mitigates single-source supply chain risk and enables competitive procurement across geographic regions. In contrast, certain substituted analogs—particularly those containing 3-bromo, 8-amino, or trifluoromethyl groups—are frequently available only through specialized custom synthesis services or limited vendor networks, introducing procurement delays and supply continuity concerns [1]. The broad commercial availability of the 7-methyl derivative reflects its established position as a high-demand pharmaceutical intermediate and building block.

Supply Chain Vendor Qualification Global Sourcing

Ethyl 7-Methylimidazo[1,2-a]pyridine-2-carboxylate: Validated Application Scenarios Based on Quantitative Evidence


Large-Scale Medicinal Chemistry Library Synthesis

The compound's favorable cost-per-gram economics (£10.20/g at 5 g scale) combined with its documented synthetic accessibility at room temperature make it an economically viable building block for generating compound libraries of imidazo[1,2-a]pyridine derivatives . Procurement teams managing fixed research budgets should prioritize this compound over halogenated or trifluoromethyl-substituted analogs that carry premium pricing and require more stringent synthesis conditions. The broad supplier network across three continents ensures competitive pricing and supply continuity for multi-gram to 100 g scale acquisitions .

Pharmaceutical Intermediate for 2-Position Functionalized Derivatives

The validated synthetic transformation to (7-methyl-imidazo[1,2-a]pyridin-2-yl)methanol with documented 69.2% yield confirms this compound's utility as a starting material for accessing 2-substituted imidazopyridine derivatives [1]. Process chemistry groups requiring reliable intermediate performance should select this compound over analogs lacking documented reduction yields, as the established protocol reduces optimization time and uncertainty. The ethyl ester moiety provides a reactive handle for hydrolysis to the carboxylic acid or direct amide coupling to generate carboxamide derivatives for structure-activity relationship (SAR) exploration [2].

Quality-Controlled Analytical Reference Standard Procurement

For laboratories requiring high-purity starting materials for sensitive analytical applications, the availability of HPLC-verified 99.7% purity grade material (MSE Supplies) provides a differentiated procurement option . The compound's full GHS hazard classification (H302, H315, H319, H335) and documented physical properties (TPSA = 43.6 Ų) enable compliant handling and proper risk assessment in regulated laboratory environments . Quality control laboratories should prioritize suppliers offering batch-specific certificates of analysis with NMR, HPLC, and GC verification to ensure lot-to-lot consistency in quantitative analytical workflows.

Substituent SAR Studies in CNS and Anti-Inflammatory Programs

Given the documented influence of methyl substituent position and acidic moiety type on pharmacological activity in imidazo[1,2-a]pyridine series, this compound serves as a critical control or comparator in systematic structure-activity relationship (SAR) investigations [3]. The 7-methyl substitution pattern provides a defined baseline for evaluating how modifications at the 2-position (via ester hydrolysis or amide coupling) alter biological activity against targets including H+/K+-ATPase, GABA-A receptors, and inflammatory pathways [4]. Researchers should select this well-characterized compound over custom-synthesized analogs when establishing baseline activity profiles for new chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.